

# A Technical Guide to the Historical Use of Simazine in Agriculture

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the historical use of **simazine**, a triazine herbicide, in agriculture. It covers its introduction, mechanism of action, application methodologies, toxicological profile, and regulatory evolution. The content is supported by quantitative data, summaries of experimental protocols, and visualizations of key pathways and workflows.

### **Introduction and Historical Context**

**Simazine** (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective, pre-emergent herbicide first introduced in 1956.[1] As a member of the triazine family, it became a popular agricultural tool for controlling a wide variety of annual grasses and broadleaf weeds.[1][2][3] Its efficacy and long residual activity in the soil made it suitable for use in numerous settings, including field crops, orchards, vineyards, and ornamental production.[2][4] At higher application rates, **simazine** has also been used for nonselective, total vegetation control in industrial areas.[2][5]

The herbicide was formulated in various forms, including wettable powders, water-dispersible granules, and liquids.[4][5] Its primary mode of entry into plants is through the roots, after which it is translocated to the shoots and leaves. Due to its persistence and potential for environmental contamination, particularly of groundwater, the use of **simazine** has faced increasing scrutiny and regulatory restrictions over the decades, including a ban in the

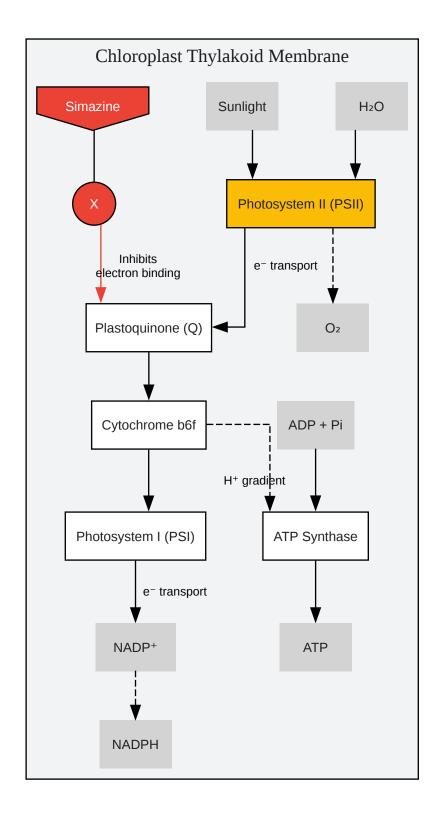


European Union.[3] In the United States, the Environmental Protection Agency (EPA) has periodically reviewed its registration, leading to updated use requirements.[6][7]

## **Mechanism of Herbicidal Action**

**Simazine**'s primary mechanism of action is the inhibition of photosynthesis.[1][8] Like other triazine herbicides, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[3][4] **Simazine** binds to the D1 quinone-binding protein within the PSII complex, thereby blocking the electron transport chain.[8][9] This interruption prevents the formation of ATP and NADPH, which are essential for carbon dioxide fixation, and ultimately leads to the depletion of carbohydrates necessary for plant survival.[8] The blockage of electron flow also results in the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which contributes to the death of the plant.





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Caption: Simazine's inhibition of the photosynthetic electron transport chain.



# **Historical Agricultural Use and Application Rates**

**Simazine** has been applied to a diverse range of agricultural sites. In the U.S., an average of 3 million pounds were applied annually to 2.6 million acres of cropland in recent years, with corn accounting for approximately 76% of this usage.[10] It has also been used extensively in orchards, vineyards, and berry crops, including almonds, grapes, oranges, blueberries, and peaches.[5][6][10] Application rates have historically varied based on the crop, soil texture, organic matter content, and regional regulations.[11]

Table 1: Summary of Historical Simazine Application Rates



Crop/Use Site	Typical Application Rate (Active Ingredient)	Region/Context	Reference(s)
General Use	1.0 - 2.5 lbs/acre	General agricultural conditions in California.	[5]
Corn (Field & Sweet)	~2.2 lbs/acre	Accounts for the majority of U.S. agricultural use.	[10][12]
Orchards & Vineyards	2.0 - 4.0 quarts/acre (of 4 lb/gal formulation)	Apples, grapes, peaches, etc.	[11]
Citrus (Oranges, etc.)	~2.2 lbs/acre or higher	Typically among the highest application rates.	[10]
Berries (Blueberries, etc.)	2.0 - 4.0 quarts/acre (of 4 lb/gal formulation)	Split applications (Spring/Fall) are common.	[11]
Nursery/Ornamentals	1.0 - 4.0 lbs/acre	Rates vary by region (e.g., Southern U.S. vs. PNW).	[13]
Forestry/Christmas Trees	1.0 - 2.0 lbs/acre	Pre-emergent weed control.	[13]
Non-Crop/Industrial	Up to 27.36 kg/ha (~24.4 lbs/acre)	For total vegetation control in Canada.	[14]

| Turfgrass | 1.0 - 2.0 lbs/acre | Used on warm-season turf for pre- and post-emergent control. | [7][13] |

# **Experimental Protocols and Methodologies**



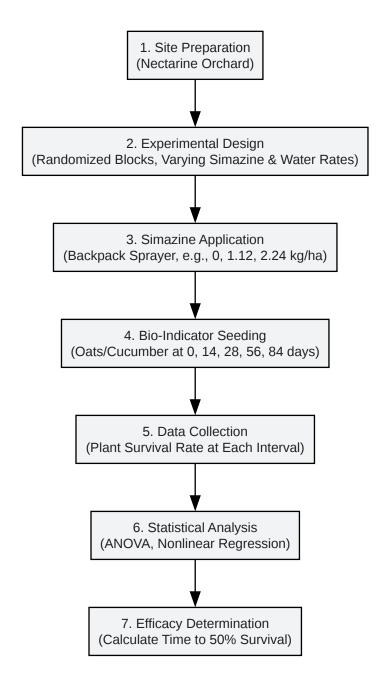
Detailed experimental protocols for herbicide studies are extensive. The following sections summarize the methodologies cited in key historical research on **simazine**'s efficacy and toxicology.

## **Herbicide Efficacy and Persistence Field Studies**

Field trials were crucial for determining **simazine**'s effectiveness and residual activity under different agricultural conditions. A representative workflow involved applying **simazine** to test plots and monitoring its impact on weed survival over time.

- Experimental Design: Studies often employed a randomized block design with multiple rates
  of simazine application (e.g., 0, 1.12, and 2.24 kg/ha) and varying environmental
  conditions, such as different irrigation levels (e.g., 110% vs. 175% of crop water
  requirement).[15]
- Application: Simazine was typically applied using a backpack sprayer pressurized with carbon dioxide to ensure a uniform application swath (e.g., 1.52 m) on either side of a crop row.[15]
- Efficacy Assessment: To measure herbicidal activity and persistence, bioindicator species like oats and cucumber were seeded into the treated plots at set intervals (e.g., 0, 14, 28, 56, and 84 days) after the herbicide application.[15] Plant survival rates were then recorded.
- Data Analysis: The effectiveness of the treatment was often quantified by determining the
  time required to reach 50% survival of the bioindicator plants, with longer intervals indicating
  greater herbicidal persistence.[15] Statistical analyses, such as ANOVA, were used to
  assess the effects of application rate and environmental variables.[15]





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**Caption:** Generalized workflow for a **simazine** field efficacy study.[15]

# **Toxicological Studies**

Toxicological assessments in animal models were performed to establish safety guidelines. These studies investigated acute, chronic, reproductive, and carcinogenic effects.

Acute Toxicity: Oral LD50 (lethal dose, 50%) was determined in rats and mice, with reported values greater than 5000 mg/kg, classifying simazine as slightly to practically nontoxic via



ingestion.[2] Dermal LD50 was found to be >3100 mg/kg in rats.[2]

- Chronic Toxicity: Long-term feeding studies were conducted, such as a 2-year study in rats given daily doses of 5 mg/kg/day, which showed no microscopic signs of toxicity.[2] Other studies at higher doses (67-150 mg/kg/day) noted effects like reduced body weight and kidney toxicity.[2]
- Reproductive & Developmental Effects: A three-generation study in rats fed 5 mg/kg/day of simazine showed no adverse effects on reproductive capacity.[2] However, fetotoxicity was observed in pregnant rabbits at high doses (75 mg/kg/day).[2] Teratogenicity was not observed at maternally non-toxic doses.[16]
- Carcinogenicity: Studies on carcinogenicity have produced inconsistent results.[2] While one
  18-month study in mice at doses up to 215 mg/kg/day was not tumorigenic, other studies in
  female rats at doses as low as 5 mg/kg/day showed an excess of mammary and thyroid
  tumors.[2] This led the U.S. EPA to classify simazine as a possible human carcinogen
  (Group C).[5]

Table 2: Summary of Key Toxicological Endpoints for Simazine

Study Type	Species	Endpoint	Result	Reference(s)
Acute Oral LD50	Rat, Mouse	Toxicity	>5000 mg/kg	[2]
Acute Dermal LD50	Rat	Toxicity	>3100 mg/kg	[2]
Chronic Oral (2- year)	Rat	No-Observed- Adverse-Effect Level (NOAEL)	5 mg/kg/day	[2]
Reproductive (3-generation)	Rat	NOAEL	5 mg/kg/day	[2][16]
Developmental	Rabbit	Teratogenicity	Not observed at non-maternally toxic doses	[2][16]



| Carcinogenicity | Rat (female) | Tumorigenesis | Increased mammary and thyroid tumors at 5 mg/kg/day |[2][5] |

# **Environmental Fate and Regulatory Status**

**Simazine**'s physicochemical properties—specifically its slight solubility in water and stability—contribute to its persistence in the environment.[1]

- Soil Persistence: The half-life (DT50) of simazine in soil and water can vary widely, from a
  few days to 150 days, depending on environmental conditions like temperature and
  moisture.[17] It has the potential to remain active in soil for over a year after application.[17]
- Mobility and Leaching: Simazine does not sorb strongly to soil minerals, giving it the potential to leach into groundwater, particularly in sandy or clay soils with low organic matter.
   [1] Its presence has been detected in ground and surface waters in the U.S. and Europe.[1]
   [18]
- Degradation: The primary means of dissipation is microbial degradation, though the process is relatively slow.[1] Abiotic degradation via photolysis also occurs, but hydrolysis contributes little to its breakdown.[1]
- Regulatory Actions: Due to concerns over groundwater contamination and potential health
  effects, simazine's use has been restricted. In 2004, the European Commission banned its
  use in plant protection products.[3] In the U.S., the EPA initiated a Special Review in 1994
  and continues to re-evaluate its registration, which has resulted in mitigation measures such
  as buffer zones, rate reductions for residential turf, and the removal of certain approved uses
  like roadside application.[2][7]

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